1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone
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Overview
Description
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,3-dimethyl-2-butanone with aniline derivatives in the presence of a catalyst can lead to the formation of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halogens, alkyl, or sulfonyl groups.
Scientific Research Applications
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the methyloxy group, which may affect its chemical reactivity and biological activity.
1-acetyl-5-methoxy-2,3-dihydro-1H-indole: Similar structure but without the dimethyl groups, leading to different physical and chemical properties.
Uniqueness
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone is unique due to the presence of both the methyloxy and dimethyl groups, which can influence its reactivity, stability, and biological activity. These structural features may make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(5-methoxy-3,3-dimethyl-2H-indol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NO2/c1-9(15)14-8-13(2,3)11-7-10(16-4)5-6-12(11)14/h5-7H,8H2,1-4H3 |
InChI Key |
UJTAWOIWCRBJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=CC(=C2)OC)(C)C |
Origin of Product |
United States |
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